molecular formula C15H19F3N2O2 B6986227 N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide

N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B6986227
M. Wt: 316.32 g/mol
InChI Key: YTTHRPSBMCNTPA-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a cyclobutyl ring and a trifluoromethyl group, makes it an interesting subject for research and development.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)11-4-1-3-10(7-11)8-12(21)13(22)20-9-14(19)5-2-6-14/h1,3-4,7,12,21H,2,5-6,8-9,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTHRPSBMCNTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(CC2=CC(=CC=C2)C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Ammonia, hydroxylamine, or other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclopropyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
  • N-[(1-aminocyclopentyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
  • N-[(1-aminocyclohexyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide

Uniqueness

N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.

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